molecular formula C9H15NO B14568496 4,4-Dimethylhept-6-enenitrile oxide CAS No. 61847-00-5

4,4-Dimethylhept-6-enenitrile oxide

Cat. No.: B14568496
CAS No.: 61847-00-5
M. Wt: 153.22 g/mol
InChI Key: RIPFKDYJCDWMHH-UHFFFAOYSA-N
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Description

4,4-Dimethylhept-6-enenitrile oxide is a nitrile oxide derivative characterized by a seven-carbon chain with a terminal double bond (at position 6) and two methyl substituents at the 4-position. Nitrile oxides are highly reactive intermediates in organic synthesis, widely used in 1,3-dipolar cycloadditions to form heterocycles such as isoxazolines. The compound’s structure combines steric hindrance (from the methyl groups) with electronic effects from the nitrile oxide moiety, influencing its reactivity and stability.

Properties

CAS No.

61847-00-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,4-dimethylhept-6-enenitrile oxide

InChI

InChI=1S/C9H15NO/c1-4-6-9(2,3)7-5-8-10-11/h4H,1,5-7H2,2-3H3

InChI Key

RIPFKDYJCDWMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC#[N+][O-])CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylhept-6-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhept-6-enal with hydroxylamine-O-sulfonic acid under basic conditions to form the nitrile oxide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the precursor aldehyde followed by its conversion to the nitrile oxide using optimized reaction conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylhept-6-enenitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitro compounds, amines, hydroxylamines, and various substituted derivatives .

Scientific Research Applications

4,4-Dimethylhept-6-enenitrile oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethylhept-6-enenitrile oxide involves its interaction with molecular targets through its nitrile oxide functional group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analyzing structurally or functionally analogous compounds. Below is a generalized comparison based on chemical class differences:

Property 4,4-Dimethylhept-6-enenitrile Oxide (E)-6-Methylhept-4-en-1-ol (from )
Functional Group Nitrile oxide (-C≡N-O) Alcohol (-OH)
Reactivity High (1,3-dipolar cycloaddition) Moderate (oxidation, esterification)
Stability Thermally unstable (dimerizes readily) Relatively stable
Applications Synthesis of isoxazolines Fragrance intermediates, solvents
Molecular Weight Not available in evidence 128.2120 g/mol

Key Differences:

  • Reactivity : Nitrile oxides are far more reactive due to their 1,3-dipolar nature, enabling rapid cycloadditions with alkenes or alkynes. Alcohols like (E)-6-Methylhept-4-en-1-ol undergo slower, acid/base-mediated reactions.
  • Stability : Nitrile oxides are prone to dimerization (forming furoxans) unless stabilized by electron-withdrawing groups or low temperatures. Alcohols are generally stable under ambient conditions.
  • Synthetic Utility : While nitrile oxides are pivotal in click chemistry, alcohols serve as precursors for esters, ethers, or carbonyl compounds.

Limitations of Available Evidence

The provided evidence lacks data on this compound or related nitrile oxides. Comparisons drawn here are inferred from general organic chemistry principles rather than direct experimental data. For authoritative analysis, consult specialized databases (e.g., Reaxys, SciFinder) or literature on nitrile oxide analogs such as:

  • Pivalonitrile oxide (sterically hindered nitrile oxide).
  • Cinnamaldehyde nitrile oxide (conjugated system).

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